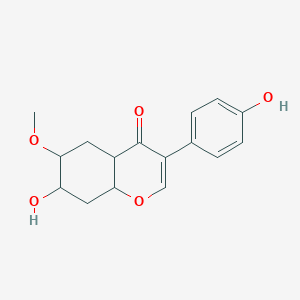
Glycetein
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glycitein is an O-methylated isoflavone, a type of phytoestrogen found predominantly in soy products. It constitutes about 5-10% of the total isoflavones in soy foods . Glycitein is known for its weak estrogenic activity compared to other soy isoflavones like genistein and daidzein . Its chemical structure is characterized by the presence of a methoxy group at position 6 and hydroxy groups at positions 4’ and 7 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Glycitein can be synthesized through various chemical reactions involving the modification of its precursor compounds. One common method involves the methylation of daidzein, another isoflavone, using methylating agents under controlled conditions .
Industrial Production Methods: In industrial settings, glycitein is often extracted from soybeans. The extraction process typically involves the use of solvents like methanol, ethanol, or acetone to isolate the isoflavones from the soy matrix . Advanced techniques such as High-Performance Liquid Chromatography (HPLC) are employed to purify glycitein from other isoflavones .
Análisis De Reacciones Químicas
Types of Reactions: Glycitein undergoes various chemical reactions, including:
Oxidation: Glycitein can be oxidized to form quinones and other oxidation products.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: Glycitein can undergo substitution reactions, particularly at the hydroxy and methoxy positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride are used.
Substitution: Reagents such as alkyl halides and acids are employed under specific conditions.
Major Products Formed: The major products formed from these reactions include various derivatives of glycitein, such as glycitein glucosides and malonylglycitein .
Aplicaciones Científicas De Investigación
Glycitein has a wide range of applications in scientific research:
Chemistry: It is used as a biomarker for the consumption of soy products and in the study of isoflavone metabolism.
Biology: Glycitein has been studied for its antioxidant properties and its role in reducing oxidative stress.
Medicine: Research has shown that glycitein may have potential anticancer properties, particularly in the treatment of colon cancer.
Mecanismo De Acción
Glycitein is often compared with other isoflavones such as genistein and daidzein:
Genistein: Known for its strong estrogenic and anticancer properties.
Daidzein: Similar to glycitein in its weak estrogenic activity but has different metabolic and health effects.
Unique Aspects of Glycitein: Glycitein’s unique structure, with a methoxy group at position 6, distinguishes it from other isoflavones.
Comparación Con Compuestos Similares
- Genistein
- Daidzein
- Biochanin A
- Formononetin
Propiedades
Fórmula molecular |
C16H18O5 |
|---|---|
Peso molecular |
290.31 g/mol |
Nombre IUPAC |
7-hydroxy-3-(4-hydroxyphenyl)-6-methoxy-4a,5,6,7,8,8a-hexahydrochromen-4-one |
InChI |
InChI=1S/C16H18O5/c1-20-15-6-11-14(7-13(15)18)21-8-12(16(11)19)9-2-4-10(17)5-3-9/h2-5,8,11,13-15,17-18H,6-7H2,1H3 |
Clave InChI |
CUKIELLZJKDKLI-UHFFFAOYSA-N |
SMILES canónico |
COC1CC2C(CC1O)OC=C(C2=O)C3=CC=C(C=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[2-(diethylamino)ethyl]-1H-indol-4-ol4-acetate,monohydrochloride](/img/structure/B12357671.png)
![9bH-thieno[2,3-c]isoquinolin-5-one](/img/structure/B12357675.png)
![1-[ethyl(methyl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide](/img/structure/B12357677.png)
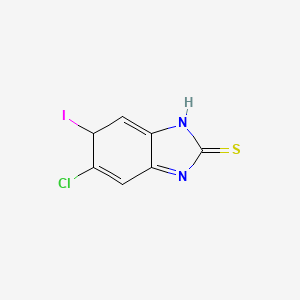

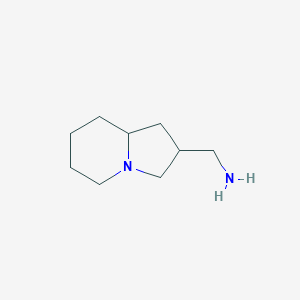
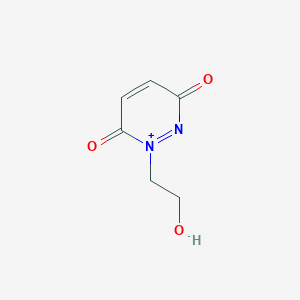
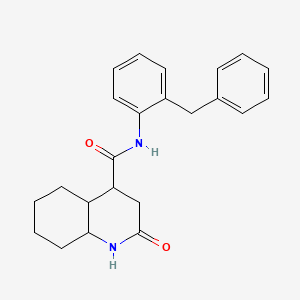
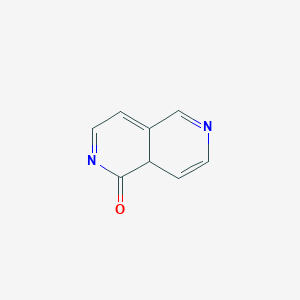


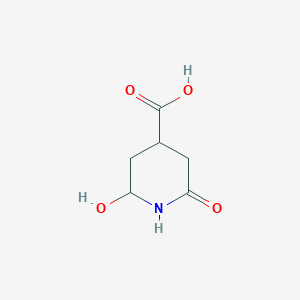

![3-[Ethoxy(ethyl)phosphoryl]prop-2-enoic acid](/img/structure/B12357747.png)
